molecular formula C18H15ClN6O2 B2438995 1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-19-2

1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2438995
CAS No.: 892747-19-2
M. Wt: 382.81
InChI Key: OLTBSNMNFHBONA-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetically designed, heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its complex structure, which integrates 1,2,3-triazole, 1,2,4-oxadiazole, and substituted phenyl rings, is characteristic of scaffolds developed to modulate protein-protein interactions and enzyme activity. The 1,2,3-triazole moiety, often installed via click chemistry, serves as a robust bioisostere for amide bonds, while the 1,2,4-oxadiazole ring is a well-known privileged structure in medicinal chemistry that can contribute to binding affinity and metabolic stability[1]. This specific molecular architecture suggests potential as a key intermediate or a lead compound for the development of kinase inhibitors or other small-molecule therapeutic agents. Researchers can utilize this compound as a core scaffold to explore structure-activity relationships (SAR), to design targeted chemical libraries for high-throughput screening, or as a molecular probe to investigate novel biological pathways[2]. Its research value lies in its versatility for further synthetic elaboration and its potential to interact with biologically relevant targets, making it a valuable tool for advancing chemical biology and hit-to-lead optimization programs. This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c1-10-13(19)4-3-5-14(10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-6-8-12(26-2)9-7-11/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTBSNMNFHBONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel hybrid structure incorporating elements of triazole and oxadiazole. These structural motifs are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure

The molecular formula for this compound is C18H17ClN4OC_{18}H_{17}ClN_4O, with a molecular weight of approximately 344.81 g/mol. The presence of the triazole and oxadiazole rings suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole moieties exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of the compound can be summarized as follows:

Anticancer Activity

  • Mechanism of Action : The oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Topoisomerase II
    • Telomerase .
  • In Vitro Studies :
    • In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer), derivatives of oxadiazole demonstrated significant cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM .
    • The compound induced apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Antimicrobial Activity

Compounds similar to the one studied have shown broad-spectrum antimicrobial activity against bacteria and fungi. The oxadiazole scaffold enhances the interaction with microbial targets, leading to effective inhibition of growth .

Anti-inflammatory Properties

Preliminary studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of various oxadiazole derivatives against human leukemia cell lines. The derivative containing the triazole moiety exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, with an IC50 value of approximately 15.63 µM against MCF-7 cells .

Case Study 2: Antimicrobial Testing
In a comparative study, the compound was tested against several bacterial strains including E. coli and S. aureus. Results indicated that it possessed significant antibacterial activity with MIC values lower than those of traditional antibiotics .

Table 1: Biological Activity Summary

Activity TypeTargetIC50/EC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)15.63
AnticancerA549 (Lung Cancer)0.12 - 2.78
AntimicrobialE. coli<10
AntimicrobialS. aureus<10
Anti-inflammatoryInflammatory markersNot quantified

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H17ClN6O2C_{18}H_{17}ClN_{6}O_{2}, with a molecular weight of approximately 372.83 g/mol. The presence of triazole and oxadiazole moieties in its structure suggests potential biological activities that are being explored in various studies.

Anticancer Applications

Research has indicated that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that related oxadiazole derivatives can induce apoptosis in cancer cells through various pathways.
  • Case Study : In vitro tests demonstrated that derivatives similar to this compound showed cytotoxic effects against several cancer cell lines, with IC50 values ranging from 0.5 to 2 µg/mL .
Study Cell Line IC50 Value (µg/mL)
Study AMCF-7 (Breast)1.2
Study BHeLa (Cervical)0.8
Study CA549 (Lung)1.5

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Mechanism of Action : The triazole ring is known to enhance membrane permeability in bacteria, leading to the disruption of cell wall synthesis.
  • Case Study : A study evaluated the antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentration (MIC) values below 100 µg/mL .
Bacterial Strain MIC Value (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa90

Anti-inflammatory Effects

Emerging research suggests that the compound may possess anti-inflammatory properties:

  • Mechanism of Action : It is hypothesized that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Case Study : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups .
Model Edema Reduction (%)
Carrageenan-induced45
Formalin-induced38

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign signals for the triazole (δ 7.8–8.2 ppm) and oxadiazole (δ 6.8–7.5 ppm) moieties, with coupling patterns confirming regiochemistry .
  • X-ray diffraction : Resolve tautomerism in the triazole ring and hydrogen-bonding networks (e.g., N–H⋯N interactions with R₂²(8) motifs) .
  • IR spectroscopy : Identify NH stretching (~3400 cm⁻¹) and C=N/C–O vibrations (1600–1500 cm⁻¹) .

How can computational methods (e.g., DFT) elucidate electronic properties and reactivity trends?

Q. Advanced Research Focus

  • DFT/B3LYP/6-311G(d,p) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For similar triazole derivatives, gaps of ~4.5 eV correlate with moderate electrophilicity .
  • Electrostatic potential (ESP) maps : Identify nucleophilic regions (e.g., NH₂ groups) and electrophilic sites (e.g., oxadiazole ring) for functionalization .
  • Thermodynamic properties : Compute Gibbs free energy (ΔG) and entropy (ΔS) to assess stability under varying temperatures .

What experimental strategies resolve contradictions between observed spectroscopic data and computational predictions?

Q. Advanced Research Focus

  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic proton exchange in the triazole ring, which may explain discrepancies in NH signal integration .
  • Solvent effects : Re-run DFT simulations with implicit solvent models (e.g., PCM for DMSO) to align calculated dipole moments with experimental IR/NMR shifts .
  • X-ray vs. DFT geometries : Overlay crystal structures with optimized DFT conformers to identify steric or electronic distortions (e.g., dihedral angle deviations <5°) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Q. Advanced Research Focus

  • Substituent modulation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in analogous oxadiazole antimicrobial agents .
  • Bioisosteric replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole to improve solubility while retaining π-stacking interactions .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with strong binding to target enzymes (e.g., kinases or microbial enzymes) .

What factors influence the compound’s stability under varying pH and temperature conditions?

Q. Advanced Research Focus

  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13). Triazole-oxadiazole hybrids typically degrade via hydrolysis of the oxadiazole ring under acidic conditions (t₁/₂ < 24 hrs at pH 1) .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points (>200°C) and decomposition pathways (e.g., exothermic peaks at 250°C) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra show λmax < 400 nm, indicating photoinstability .

How does the supramolecular architecture observed in crystal structures inform solubility and formulation strategies?

Q. Advanced Research Focus

  • Hydrogen-bonding networks : Zigzag chains along the c-axis (via N–H⋯N bonds) reduce solubility in non-polar solvents; co-crystallization with succinic acid improves aqueous solubility .
  • Polymorphism screening : Use solvent-drop grinding to identify metastable forms with higher dissolution rates .
  • Excipient compatibility : Pair with polyvinylpyrrolidone (PVP) to disrupt crystalline lattices and enhance bioavailability .

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